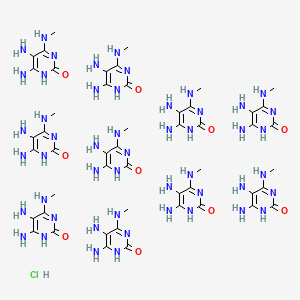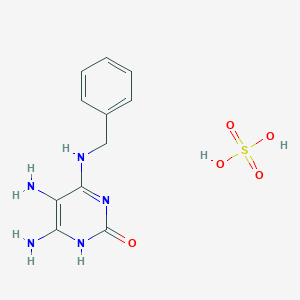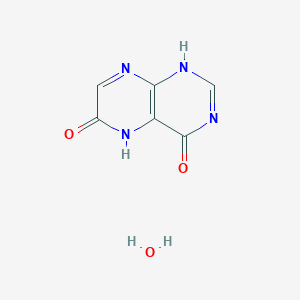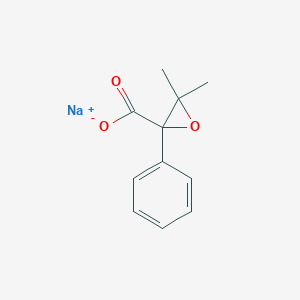
sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate is a chemical entity with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate involves specific synthetic routes and reaction conditions. One common method includes the use of condensation reactions, where the compound is synthesized through the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring the compound is produced efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions
sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, resulting in the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions result in the formation of various derivatives with different functional groups.
Scientific Research Applications
sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study its effects on different biological systems and pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases and conditions.
Industry: this compound is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A compound with similar structural features but different functional groups.
CID 6540461: Another compound with comparable chemical properties but distinct biological activities.
CID 5362065: A compound with similar applications in scientific research but different mechanisms of action.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects distinguish it from other similar compounds.
Properties
IUPAC Name |
sodium;3,3-dimethyl-2-phenyloxirane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Na/c1-10(2)11(14-10,9(12)13)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOAIIVODXHUGF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)(C2=CC=CC=C2)C(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(O1)(C2=CC=CC=C2)C(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B8093436.png)

![N-[(4-bromo-1-benzothiophen-3-yl)methyl]-2-chloro-N-ethylethanamine;hydrochloride](/img/structure/B8093446.png)
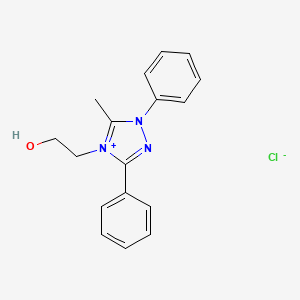

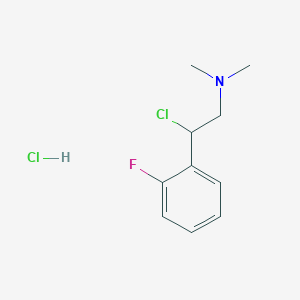
![N-[(5-bromo-1-benzothiophen-2-yl)methyl]-2-chloro-N-ethylethanamine;hydrochloride](/img/structure/B8093477.png)
![2-chloro-N-ethyl-N-[(5-propan-2-yl-1-benzothiophen-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B8093484.png)
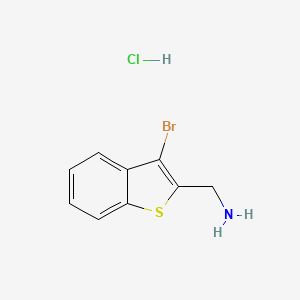
![sodium;1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B8093509.png)
![4'-Methylspiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-1'-amine;hydrochloride](/img/structure/B8093525.png)
